molecular formula C13H10Cl2N2O2S B11401418 4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B11401418
M. Wt: 329.2 g/mol
InChI Key: KYCNGDFWZRMRNK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: is a chemical compound with a complex structure. It belongs to the pyrimidine class and has shown promising properties in various scientific applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:

    Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Compound 5(a-b) (20 mmol) is refluxed in phosphorus oxychloride (210 mmol) at 105°C for 3–4 hours.

Industrial Production Methods:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions can also occur.

    Substitution: Substitution reactions involving the chloro and ethylsulfanyl groups are possible.

Common Reagents and Conditions::

    Phosphorus Oxychloride: Used in the initial step for chlorination.

  • Other reagents specific to the desired reaction pathways.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine:: Industry::

    Materials Science: May contribute to novel materials.

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: Protecting neuronal cells.

    NF-kB Pathway Modulation: Inhibition of inflammation.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyrimidine derivatives. Its unique structure and properties set it apart.

Properties

Molecular Formula

C13H10Cl2N2O2S

Molecular Weight

329.2 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H10Cl2N2O2S/c1-2-20-13-16-7-10(15)11(17-13)12(18)19-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

KYCNGDFWZRMRNK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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